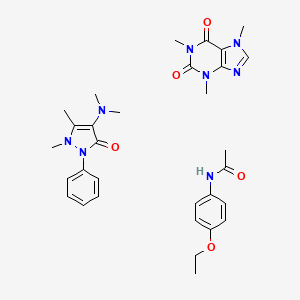
Pircophen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pircophen is a compound known for its analgesic, antipyretic, and anti-inflammatory properties. It is often used in combination with other drugs to enhance its therapeutic effects. This compound has been utilized in various medicinal preparations to treat conditions such as headaches, neuralgia, arthralgia, and other inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pircophen involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and drying are employed to purify the compound before it is formulated into dosage forms .
化学反応の分析
Types of Reactions: Pircophen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
科学的研究の応用
Pircophen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and pain-related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The exact mechanism of action of Pircophen is not fully understood. it is believed to exert its effects through multiple pathways, including:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Analgesic Pathways: Modulation of pain signaling pathways in the central and peripheral nervous systems.
Antipyretic Pathways: Regulation of body temperature through effects on the hypothalamus
類似化合物との比較
Pircophen can be compared with other similar compounds such as acetylsalicylic acid (aspirin), phenacetin, and amidopyrine. These compounds share some pharmacological properties but differ in their chemical structures and specific mechanisms of action. For example:
Acetylsalicylic Acid: Known for its strong anti-inflammatory and antipyretic effects.
Phenacetin: Primarily used for its analgesic properties but has limited anti-inflammatory activity.
Amidopyrine: Exhibits marked analgesic, antipyretic, and anti-inflammatory activities .
This compound’s uniqueness lies in its balanced profile of analgesic, antipyretic, and anti-inflammatory effects, making it a versatile compound in therapeutic applications.
特性
CAS番号 |
8075-94-3 |
|---|---|
分子式 |
C31H40N8O5 |
分子量 |
604.7 g/mol |
IUPAC名 |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H17N3O.C10H13NO2.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3 |
InChIキー |
CSYGDFOVWMCVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Key on ui other cas no. |
8075-94-3 |
同義語 |
pircophen pyrcophen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















